molecular formula C10H11ClN2O B13313760 4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13313760
M. Wt: 210.66 g/mol
InChI Key: OFAAAWDPJFKSDJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound with a quinoline backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a chloro substituent on the quinoline ring makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor such as 6-chloro-2-aminobenzaldehyde can undergo cyclization with an appropriate amine under acidic conditions to form the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The chloro substituent can be reduced to form a hydrogen-substituted derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group can result in various substituted quinoline derivatives.

Scientific Research Applications

4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro substituent can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-7-chloroquinoline: Similar structure but lacks the tetrahydroquinoline ring.

    6-Chloro-2-aminobenzaldehyde: Precursor in the synthesis of the target compound.

    4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Another heterocyclic compound with potential biological activity.

Uniqueness

4-(Aminomethyl)-6-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to the combination of its amino and chloro substituents on the quinoline ring

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-(aminomethyl)-6-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14)

InChI Key

OFAAAWDPJFKSDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)NC1=O)CN

Origin of Product

United States

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